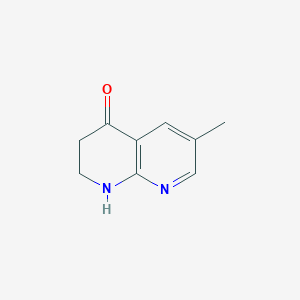

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Description

BenchChem offers high-quality 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |

InChI Key |

DKEUFAIGBWPFKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NCCC2=O)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one chemical properties

[1]

Abstract

This technical guide provides a comprehensive analysis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a bicyclic heterocyclic scaffold bridging the gap between simple pyridines and fully aromatic 1,8-naphthyridines.[1] As a partially saturated derivative of the privileged 1,8-naphthyridine pharmacophore (notably associated with nalidixic acid and fluoroquinolones), this molecule presents unique reactivity profiles—specifically at the C3-methylene and N1-amine positions—making it a versatile intermediate in the synthesis of kinase inhibitors, antibacterial agents, and DNA-intercalating drugs.[1] This document details its physicochemical properties, validated synthetic pathways, reactivity logic, and experimental protocols.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Nomenclature and Structure

-

IUPAC Name: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one[1]

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol

-

Core Scaffold: 1,8-Naphthyridine (partially hydrogenated)[1]

-

Key Functional Groups:

-

Secondary Amine (N1): Nucleophilic, participates in H-bonding.[1]

-

Ketone (C4): Electrophilic, activates C3 position.

-

Pyridine Nitrogen (N8): Basic, proton acceptor.

-

Physicochemical Properties

| Property | Value / Characteristic | Contextual Note |

| Appearance | Yellow to light brown solid | Coloration often deepens upon oxidation/air exposure.[1] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, Et₂O).[1] |

| pKa (Calc.) | ~5.5 (Pyridine N) | The N8 nitrogen is the primary basic site. N1 is conjugated with the carbonyl (vinylogous amide character). |

| H-Bond Potential | Donor (N1-H), Acceptor (N8, C=O) | Capable of forming stable dimers or binding to biological pockets.[1] |

| Stability | Moderate | Susceptible to oxidation to the fully aromatic 1,8-naphthyridin-4-one under aerobic, basic conditions.[1] |

Part 2: Synthetic Pathways[1][4][5][6]

The synthesis of 6-methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is most reliably achieved through a two-step sequence: Aza-Michael Addition followed by Friedel-Crafts-like Cyclization .[1] This route is preferred over the Friedländer synthesis for dihydro targets as it avoids the harsh conditions required to condense o-aminoaldehydes with ketones and preserves the saturation at C2-C3.[1]

Pathway Logic (Graphviz Diagram)

[1]

Mechanism Description

-

Aza-Michael Addition: The exocyclic amine of 2-amino-5-methylpyridine attacks the

-carbon of ethyl acrylate .[1] This reaction is often catalyzed by weak acids (Acetic acid) or Lewis acids to activate the acrylate without protonating the pyridine nitrogen to the point of deactivation.[1] -

Cyclization: The resulting ester intermediate undergoes intramolecular acylation onto the pyridine ring (at the C3 position of the pyridine). Because the pyridine ring is electron-deficient, this Friedel-Crafts type acylation requires strong activation.[1] Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

in methanesulfonic acid) are the standard reagents to drive this dehydration/cyclization.[1]

Part 3: Reactivity & Derivatization[1]

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold offers three distinct vectors for chemical modification, allowing researchers to tailor the molecule for specific biological targets.

Reactivity Map (Graphviz Diagram)[1]

Key Transformations

-

C3-Functionalization (Aldol/Knoevenagel): The methylene group at C3 is activated by the adjacent carbonyl. Condensation with aromatic aldehydes yields 3-arylidene derivatives . These exocyclic enones are potent Michael acceptors and are frequently investigated for anticancer activity (e.g., tubulin polymerization inhibition).

-

N1-Alkylation: The secondary amine can be alkylated to introduce solubilizing groups or lipophilic tails. This is typically achieved using alkyl halides with bases like

in DMF. -

Oxidation (Aromatization): Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with Sulfur/Selenium converts the dihydro-ring into a fully aromatic pyridone system, yielding 6-methyl-1,8-naphthyridin-4(1H)-one .[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Intermediate (Ester)

Objective: Synthesis of Ethyl 3-((5-methylpyridin-2-yl)amino)propanoate.

-

Reagents:

-

Procedure:

-

Combine the aminopyridine and ethyl acrylate in a pressure tube or round-bottom flask equipped with a reflux condenser.

-

Add glacial acetic acid.

-

Heat the mixture to 110–120°C for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]

-

Workup: Cool to room temperature. Evaporate excess ethyl acrylate under reduced pressure.

-

Purification: The residue is typically a thick oil. Purify via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexane) to yield the ester as a pale yellow oil or low-melting solid.[1]

-

Protocol B: Cyclization to 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Objective: Intramolecular Friedel-Crafts acylation.[1]

-

Reagents:

-

Intermediate Ester from Protocol A (5 mmol)

-

Polyphosphoric Acid (PPA) (~10–15 g) OR Eaton's Reagent (10 mL)[1]

-

-

Procedure:

-

Place the ester in a flask and add PPA (or Eaton's Reagent).

-

Heating: Heat the mixture to 120–130°C with mechanical stirring. The mixture will become viscous and dark. Maintain for 2–4 hours.

-

Quenching (Critical): Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (~100 g) with vigorous stirring. The acid must be neutralized carefully.

-

Neutralization: Adjust pH to ~8–9 using Ammonium Hydroxide (

) or saturatedngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL) or Chloroform. -

Drying: Dry combined organics over anhydrous

, filter, and concentrate. -

Recrystallization: Recrystallize the crude solid from Ethanol or Methanol to obtain the pure title compound.

-

Part 5: Biological Relevance & Applications[5][8][9]

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets with high affinity.

-

Antibacterial Agents: The fully aromatic oxidized form (1,8-naphthyridin-4-one) is the core of Nalidixic Acid , the first quinolone antibiotic.[1] The dihydro analogs described here are often precursors to novel gyrase inhibitors.

-

Kinase Inhibition: Derivatives functionalized at C3 (arylidene) have shown activity against kinases such as EGFR and CDK2 . The planar structure allows intercalation into the ATP-binding pocket.

-

DNA Intercalation: The planar, heteroaromatic nature of the oxidized derivatives allows them to intercalate between DNA base pairs, serving as a mechanism for cytotoxicity in cancer cell lines.

References

-

Synthesis of 1,8-Naphthyridines

-

Aza-Michael Addition Protocol

-

Biological Activity of Naphthyridines

-

Reactivity of the Dihydro-Scaffold

- Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv

- Source: Acta Chimica Slovenica, 2017.

-

URL:[Link]

- Relevance: Details the functionalization

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. ispub.com [ispub.com]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Executive Summary: The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide focuses on a specific, modified subclass: 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives. By exploring the synthetic rationale, key biological activities, structure-activity relationships (SAR), and underlying mechanisms of action, this document serves as a comprehensive resource for researchers in drug discovery and development. We delve into the significant anticancer and antimicrobial potential of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of this promising chemical class.

Introduction to the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core, a bicyclic system composed of two fused pyridine rings, has garnered immense interest from medicinal chemists. Its structural rigidity, combined with multiple sites for functionalization, allows for the fine-tuning of physicochemical properties and biological targets.[2] This versatility has led to the development of derivatives with potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]

The focus of this guide, the 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one moiety, represents a strategic modification of the classical naphthyridinone structure. The introduction of a dihydro-pyridone ring alters the planarity and electronic distribution of the scaffold, potentially leading to novel interactions with biological targets. The 6-methyl group provides an additional vector for substitution, allowing for the exploration of structure-activity relationships.

The synthesis of these derivatives often involves multi-step reaction sequences, beginning with foundational precursors that are subsequently cyclized and functionalized to create a diverse library of analogues for biological screening.[3]

Caption: General Synthetic and Screening Workflow.

Anticancer Activity

Derivatives of the broader 1,8-naphthyridinone class have demonstrated significant potential as anticancer agents.[1][4] Recent studies on 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives confirm that this scaffold is a promising foundation for the development of novel cytotoxic agents.[3]

Mechanism of Action: DNA Damage and Apoptosis Induction

A primary mechanism for the anticancer effect of these compounds involves the induction of DNA damage, which subsequently triggers programmed cell death (apoptosis).[3] While multiple pathways can be implicated, a key target for many heterocyclic compounds is the topoisomerase family of enzymes, which are critical for resolving DNA supercoiling during replication and transcription.[5] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, cellular stress, and apoptosis.

Another established mechanism for related compounds is the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and arresting the cell cycle.[6] The cytotoxic potential of 3-methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-ones has been directly linked to their ability to cause DNA damage and induce apoptosis in leukemia cell lines.[3]

Structure-Activity Relationships (SAR)

Relating the chemical structure of a compound to its biological activity is a cornerstone of drug design.[7] For 1,8-naphthyridinone derivatives, specific substitutions have been shown to dramatically influence cytotoxic potency:

-

Substitution at C2 and C3: The introduction of an exo-methylidene bond at the C3 position, creating a Michael acceptor system, is a key feature in some highly active analogues.[3] Further substitution at the C2 position, for example with a small alkyl group like ethyl, has been shown to yield compounds with high activity and selectivity against cancer cells.[3]

-

Aryl Substitutions: The addition of aryl groups, particularly at the C2 position, can enhance cytotoxicity. Specific substitution patterns on this aryl ring, such as the placement of electron-withdrawing groups, can further modulate activity.[8]

-

N1-Substitution: Modification of the N1 position, for instance with a tosyl group, is a common strategy in the synthesis of these derivatives and plays a role in their overall biological profile.[3]

Quantitative Analysis of Cytotoxicity

The efficacy of potential anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aryl-1,8-naphthyridin-4-one | A549 (Lung) | 2.3 | [8] |

| 2-Aryl-1,8-naphthyridin-4-one | Caki-2 (Renal) | 13.4 | [8] |

| 2-Ethyl-3-methylidene-dihydro-1,8-naphthyridinone | HL-60 (Leukemia) | Potent Activity Reported | [3] |

| 2-Ethyl-3-methylidene-dihydro-1,8-naphthyridinone | MCF-7 (Breast) | Potent Activity Reported | [3] |

| 8-Fluoro-10-methyl-dihydrobenzo[b][9][10]naphthyridine | MCF-7 (Breast) | Higher than Cisplatin | [11] |

| 8-Fluoro-10-methyl-dihydrobenzo[b][9][10]naphthyridine | A-549 (Lung) | Higher than Cisplatin | [11] |

Note: Specific IC₅₀ values for some dihydro derivatives were not publicly available in the cited abstracts, but their high potency was highlighted.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the first quinolone antibiotic.[9] This historical precedent establishes a strong rationale for investigating 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives as novel antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for nalidixic acid and its fluoroquinolone analogues is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9][12] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. By binding to the DNA-gyrase complex, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand breaks, which is lethal to the bacterium. This target is highly selective for bacteria, as the equivalent enzyme in humans (topoisomerase II) has a significantly different structure.

Caption: Mechanism of DNA Gyrase Inhibition by Naphthyridinones.

Spectrum of Activity and Potentiation

Nalidixic acid itself is primarily effective against Gram-negative bacteria.[13] However, modifications to the 1,8-naphthyridinone core have produced derivatives with broad-spectrum activity against both Gram-positive and Gram-negative organisms.[2] An exciting area of research is the use of 1,8-naphthyridine derivatives to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect.[10][14]

Structure-Activity Relationships (SAR)

For antimicrobial activity, SAR studies have provided clear guidance for optimization:

-

C3-Carboxylic Acid: This group, present in nalidixic acid, is crucial for DNA gyrase inhibition.[12]

-

N1-Substitution: Small alkyl groups, such as the ethyl group in nalidixic acid, are often optimal.[9]

-

C7-Substitution: The introduction of cyclic amine moieties like piperazine or pyrrolidine at the C7 position can dramatically broaden the spectrum and increase potency, a hallmark of the fluoroquinolone class.[9]

-

C6-Fluorine: The addition of a fluorine atom at the C6 position is another key modification that enhances antibacterial activity.[12]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro or nitro groups on appended phenyl rings, has been shown to improve the antimicrobial activity of some derivatives.[5]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (inoculum in broth, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Perspectives

The 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of research on related 1,8-naphthyridinones provides a strong foundation for rational drug design.

Future research should focus on:

-

Expanding Derivative Libraries: Synthesizing novel analogues with diverse substitutions at the N1, C2, C3, and C7 positions to further probe the SAR.

-

Mechanism of Action Studies: Moving beyond initial cytotoxicity or antimicrobial screening to elucidate the precise molecular targets (e.g., specific kinases, topoisomerase isoforms) and signaling pathways affected.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy: Testing the most promising derivatives in animal models of cancer and infectious disease to validate their therapeutic potential.

By leveraging the structural versatility of this scaffold and applying modern drug discovery principles, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives hold significant promise for addressing unmet needs in oncology and infectious disease.

References

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

-

Tsuzuki, Y., Tomita, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097–2109. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. Retrieved February 16, 2026, from [Link]

-

Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). Scientific Research Publishing. Retrieved February 16, 2026, from [Link]

-

Tsuzuki, Y., Tomita, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 14(12), 3189–3193. [Link]

-

da Silva, M. M. C., de Araújo-Neto, J. B., de Oliveira-Tintino, C. D. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Jaggi, M., Singh, A. T., & Burman, A. C. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 817–840. [Link]

-

Kim, Y.-J., Kim, E.-A., Chung, M.-L., & Im, C.-U. (2009). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Korean Journal of Physiology & Pharmacology, 13(6), 511. [Link]

-

Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). PubMed. Retrieved February 16, 2026, from [Link]

-

Chen, K., Kuo, S. C., Hsieh, M. C., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4037–4045. [Link]

-

Głowacka, I. E., Ciesielska, A., Langer, E., et al. (2024). Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. ChemMedChem, 19(7), e202300519. [Link]

-

Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (2022). Iraqi Journal of Agricultural Sciences. Retrieved February 16, 2026, from [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. Retrieved February 16, 2026, from [Link]

-

The structure–activity relationships for 1,8-naphthyridine derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

-

Efficient Synthesis of 8-Fluoro-10-methyl-3,4-dihydrobenzo[b][9][10]naphthyridine-2(1H)-carboxamides and Their Cytotoxic Activity. (n.d.). Pharmascope. Retrieved February 16, 2026, from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Retrieved February 16, 2026, from [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones -The Korean Journal of Physiology and Pharmacology [koreascience.kr]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 11. Efficient Synthesis of 8-Fluoro-10-methyl-3,4-dihydrobenzo[<i>b</i>][1,6]naphthyridine-2(1<i>H</i>)-carboxamides and Their Cytotoxic Activity - ProQuest [proquest.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 14. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]

In Vitro Cytotoxicity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the in vitro assessment of the cytotoxic potential of the novel compound, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and developed as antibacterial, anti-inflammatory, and notably, as anticancer agents.[4][5][6][7] The planar nature of the fused pyridine rings allows for intercalation with DNA, while various substitutions on the ring system can modulate interactions with key cellular targets, leading to cytotoxic effects in cancer cells.[8]

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel derivative whose cytotoxic profile remains to be characterized. Its structural similarity to other biologically active naphthyridinones suggests a potential for anticancer activity.[9][10][11] A systematic in vitro evaluation is the critical first step in elucidating its therapeutic promise and understanding its mechanism of action. This guide provides the necessary blueprint for such an investigation.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of in vitro testing aims to determine the concentration-dependent effect of the compound on cell viability across a panel of relevant human cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should reflect a diversity of cancer types to identify potential tissue-specific activity. A standard panel could include:

-

MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[12]

-

A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.[13]

-

HCT116: A human colorectal carcinoma cell line.

-

A2780: A human ovarian adenocarcinoma cell line.[14]

Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial to assess the compound's selectivity towards cancer cells versus normal cells.[14]

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric assay that provides a quantitative measure of metabolically active cells.[14][15] It is a widely accepted initial screening method in cytotoxicity studies.[16]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values

| Cell Line | IC50 (µM) of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one |

| MCF-7 | Hypothetical Value |

| A549 | Hypothetical Value |

| HCT116 | Hypothetical Value |

| A2780 | Hypothetical Value |

| HDF | Hypothetical Value |

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next critical step is to determine the mode of cell death induced by the compound. The two primary forms of cell death are apoptosis and necrosis.[8]

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of necrosis.[15]

Experimental Protocol: LDH Assay

-

Cell Treatment: Seed and treat cells with varying concentrations of the compound as described for the MTT assay. Include a positive control for necrosis (e.g., treatment with a known necrotic agent or cell lysis buffer).

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Data Presentation: Hypothetical LDH Release

| Concentration (µM) | % LDH Release (relative to control) |

| 0.1 | Hypothetical Value |

| 1 | Hypothetical Value |

| 10 | Hypothetical Value |

| 50 | Hypothetical Value |

| 100 | Hypothetical Value |

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V staining identifies the externalization of phosphatidylserine, an early marker of apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the detection of apoptosis via Annexin V/PI staining.

Part 3: Investigating Potential Signaling Pathways

Understanding the molecular pathways perturbed by 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is crucial for its development as a targeted therapeutic.

Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis.[8] Measuring the activity of key caspases, such as caspase-3/7, can confirm the involvement of the apoptotic pathway.

Signaling Pathway: Apoptosis Induction

Caption: A simplified model of a potential apoptosis induction pathway.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to evaluating the in vitro cytotoxicity of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By following these protocols, researchers can obtain critical data on the compound's potency, selectivity, and mechanism of action. These findings will be instrumental in guiding further preclinical and clinical development of this promising new chemical entity. Cytotoxicity assays are indispensable tools in drug discovery, providing crucial insights into the safety and efficacy of novel compounds.[16][17]

References

- Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.

- BMG Labtech. (2025, July 28).

- SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.

- Life Science Applic

- MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.

- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.).

- Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930.

- Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954.

- 1,6-Naphthyridin-2(1H)

- Wikipedia. (n.d.). 1,8-Naphthyridine.

- PubChem. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one.

- PubChem. (n.d.). Naphthyridinone.

- CAS Common Chemistry. (n.d.). 7-Methyl-1,8-naphthyridin-4(1H)-one.

- Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-13.

- Russian Chemical Reviews. (n.d.). Chemistry and biological activities of 1,8-naphthyridines.

- Rutty, C. J., & Abel, G. (1980). In vitro cytotoxicity of the methylmelamines. Chemico-Biological Interactions, 29(2), 235-46.

- Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.).

- Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(10), 1858-68.

- Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4).

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 3. Chemistry and biological activities of 1,8-naphthyridines - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. 7-Methyl-1,8-naphthyridin-4(1H)-one | C9H8N2O | CID 5373676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Naphthyridinone | C25H18Cl3N3O3 | CID 11386747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. opentrons.com [opentrons.com]

- 17. omicsonline.org [omicsonline.org]

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Its Characterization as a Kinase Inhibitor

Abstract

The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the methodologies for the synthesis, biochemical and cellular characterization, and structure-activity relationship (SAR) studies of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential kinase inhibitor. While this specific molecule is presented as a case study, the principles and protocols described herein are broadly applicable to the investigation of other naphthyridinone derivatives as kinase inhibitors targeting various components of the human kinome. The guide is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Introduction: The Naphthyridinone Scaffold in Kinase Inhibition

The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,8-naphthyridine core is a recognized pharmacophore with diverse biological activities, including anti-cancer properties.[1][2] The related naphthyridinone scaffold has emerged as a promising template for the design of inhibitors targeting a variety of kinases, including PKMYT1, MET, and Bruton's tyrosine kinase (BTK).[3][4][5]

This guide focuses on a representative molecule, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, to illustrate a systematic approach to its evaluation as a kinase inhibitor. We will explore its synthesis, its inhibitory activity against a representative tyrosine kinase, its effects on cellular signaling, and the key structural features that govern its potency and selectivity.

Synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

The synthesis of 1,8-naphthyridinone derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted aminopyridines with α,β-unsaturated esters or acids. The following is a representative, multi-step protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 3-((6-methylpyridin-2-yl)amino)propanoate

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in ethanol, add ethyl acrylate (1.2 eq).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Step 2: Cyclization to 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

-

Heat the purified ethyl 3-((6-methylpyridin-2-yl)amino)propanoate (1.0 eq) in a high-boiling point solvent such as Dowtherm A.

-

Maintain the temperature at 240-250 °C for 1-2 hours.

-

Monitor the cyclization reaction by TLC.

-

Cool the reaction mixture and dilute with hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Workflow for Synthesis and Characterization

Caption: Synthetic and characterization workflow for 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Biochemical Characterization: Kinase Inhibition Assays

To determine the inhibitory potential of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a series of in vitro kinase assays are essential. For the purpose of this guide, we will consider a hypothetical evaluation against the MET tyrosine kinase, a target for which other naphthyridinone derivatives have shown activity.[4]

Experimental Protocol: In Vitro MET Kinase Inhibition Assay

-

Reagents and Materials: Recombinant human MET kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

Prepare a serial dilution of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant MET kinase.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Data Presentation: Hypothetical Kinase Inhibition Data

| Compound | Target Kinase | IC50 (nM) |

| 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | MET | 85 |

| Staurosporine (Control) | MET | 5 |

Cellular Characterization: Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a kinase in a cellular context is a critical step in its validation. This involves assessing target engagement and the downstream effects on the relevant signaling pathway.

Experimental Protocol: Western Blot Analysis of MET Phosphorylation

-

Cell Culture: Culture a MET-dependent cancer cell line (e.g., U-87 MG) in appropriate media.

-

Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-MET (p-MET) and total MET overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-MET signal to the total MET signal.

-

Signaling Pathway Diagram

Caption: Simplified MET signaling pathway and the point of inhibition by 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for optimizing lead compounds. For the naphthyridinone scaffold, several key structural features can be modulated to improve potency and selectivity.

Key SAR Observations for Naphthyridinone Kinase Inhibitors

-

N1-Substitution: The nitrogen at the 1-position of the naphthyridinone core can be substituted with various groups to explore interactions with the solvent-exposed region of the kinase ATP-binding pocket.

-

C6-Methyl Group: The methyl group at the 6-position, as in our title compound, can provide beneficial hydrophobic interactions within the binding site.

-

Aromatic Ring Substituents: In more complex naphthyridinone derivatives, substituents on appended aromatic rings can be modified to enhance interactions with the hinge region of the kinase or to improve pharmacokinetic properties. For instance, structure-activity relationship studies on benzonaphthyridinone derivatives as BTK inhibitors have provided detailed insights into the effects of various substitutions.[5]

Logical Relationship Diagram for SAR

Caption: Key structural modification points on the naphthyridinone scaffold and their impact on inhibitor properties.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the evaluation of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a representative kinase inhibitor. The methodologies described, from synthesis and biochemical screening to cellular characterization and SAR analysis, provide a robust framework for the discovery and development of novel therapeutics based on the versatile naphthyridinone scaffold.

Future work on this and related compounds would involve expanding the kinase selectivity profiling to a broad panel of kinases, optimizing the scaffold based on SAR data to improve potency and drug-like properties, and evaluating the in vivo efficacy of promising candidates in relevant preclinical models of cancer. The continued exploration of the chemical space around the naphthyridinone core holds significant promise for the development of the next generation of targeted cancer therapies.

References

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]

-

Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. Available at: [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Bentham Science. Available at: [Link]

-

Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]

-

1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Semantic Scholar. Available at: [Link]

-

Structure–activity relationship (SAR) and docking studies of... ResearchGate. Available at: [Link]

-

Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticancer Potential of Naphthyridinone Derivatives

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the broader class of naphthyridinone derivatives due to the limited publicly available scientific literature on the specific compound, 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The principles, mechanisms, and methodologies discussed herein are based on extensive research on structurally related 1,8-naphthyridine and naphthyridinone compounds and are presented to provide a comprehensive framework for research and development in this promising area of oncology.

Executive Summary

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in drug discovery, demonstrating a wide array of biological activities, including significant potential in oncology.[1] This technical guide provides a comprehensive overview of the anticancer potential of the naphthyridinone core, a key derivative of the 1,8-naphthyridine family. We will explore the synthesis, mechanisms of action, and preclinical evaluation of these compounds, offering a foundational resource for researchers and drug development professionals. While direct data on 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is scarce, the extensive research on related analogues provides a strong rationale for its investigation as a potential anticancer agent.

The Naphthyridinone Scaffold: A Promising Framework for Anticancer Drug Design

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. The 1,8-naphthyridine isomer, in particular, has been the subject of intensive research due to its presence in numerous biologically active molecules.[1] The introduction of a ketone group, forming a naphthyridinone, further enhances the drug-like properties of this scaffold, allowing for diverse substitutions that can modulate potency, selectivity, and pharmacokinetic profiles.

Synthesis of the 1,8-Naphthyridin-4-one Core

The construction of the 1,8-naphthyridin-4-one core can be achieved through several synthetic strategies, with the Friedlander annulation being a prominent and versatile method.[2] This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group, such as a β-ketoester or malonate derivative.[2][3] Greener synthetic approaches utilizing water as a solvent have also been developed, enhancing the sustainability of these synthetic routes.[3]

Mechanisms of Anticancer Action: A Multi-Targeted Approach

Naphthyridinone derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cell cycle regulation, signal transduction, and DNA maintenance.[4] This multi-targeted potential makes them attractive candidates for overcoming drug resistance.

Inhibition of Protein Kinases

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Naphthyridinone derivatives have been successfully designed to target several key kinases implicated in tumorigenesis.

PKMYT1 is a protein kinase that plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inhibiting CDK1.[5][6] In cancer cells with a compromised G1/S checkpoint, often due to p53 mutations, the G2/M checkpoint becomes critical for survival.[6] Inhibition of PKMYT1 in these cells leads to premature entry into mitosis and subsequent cell death, a concept known as synthetic lethality.[6] Several naphthyridinone derivatives have been identified as potent and selective PKMYT1 inhibitors, demonstrating significant antitumor efficacy in preclinical models of cancers with CCNE1 amplification.[5][7]

Signaling Pathway of PKMYT1 Inhibition

Caption: Inhibition of PKMYT1 by naphthyridinone derivatives.

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, when aberrantly activated by its ligand FGF19, is a key driver in a subset of hepatocellular carcinomas (HCC).[8][9] This has made FGFR4 a compelling therapeutic target.[8][9][10] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed as potent and selective inhibitors of FGFR4.[8][11] These compounds have demonstrated significant anti-proliferative activity in FGFR4-dependent HCC cell lines and antitumor efficacy in xenograft models.[8][11]

Signaling Pathway of FGFR4 Inhibition

Caption: Inhibition of the FGF19-FGFR4 signaling pathway.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[12] Topoisomerase I (Top1) is a validated target for cancer chemotherapy.[12][13] Certain dibenzo[c,h][14]naphthyridin-6-ones have been identified as potent Top1 inhibitors, exhibiting significant cytotoxic activity.[15][16] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and ultimately, apoptosis.[12]

Preclinical Evaluation of Naphthyridinone Derivatives

The anticancer potential of novel compounds is initially assessed through a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

In Vitro Cytotoxicity

The cytotoxic effects of naphthyridinone derivatives are evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

| Compound Type | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47) | Not Specified | MIAPaCa (Pancreatic) | 0.41 | [17] |

| Halogenated 1,8-naphthyridine-3-carboxamide (Cmpd 47) | Not Specified | K-562 (Leukemia) | 0.77 | [17] |

| 1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29) | Not Specified | PA-1 (Ovarian) | 0.41 | [17] |

| 1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29) | Not Specified | SW620 (Colon) | 1.4 | [17] |

| Naphthyridinone Derivative (PKMYT1-IN-9) | PKMYT1 | HCC1569 (Breast) | 0.31 | [18] |

| 1,6-naphthyridine-2-one derivative (19g) | FGFR4 | HCT116 (Colorectal) | Data not specified, potent | [11] |

| Dibenzo[c,h]1,6-naphthyridin-6-one (3a) | Topoisomerase I | MDA-MB-435 (Breast) | Potent in vivo activity | [15] |

Table 1: In Vitro Cytotoxicity of Representative Naphthyridinone Derivatives

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20][21]

Workflow for MTT Assay

Caption: A simplified workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

-

Compound Treatment: Treat the cells with serial dilutions of the naphthyridinone derivative and incubate for a specified period (e.g., 48 or 72 hours).[21]

-

MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22] The absorbance is directly proportional to the number of viable cells.

To determine if cell death occurs via apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method.[23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[24]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media and treat with the naphthyridinone derivative for the desired time to induce apoptosis.[23]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[23][24]

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[23]

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a drug.[25][26][27] For example, it can be used to measure the phosphorylation status of key signaling proteins like CDK1 or downstream effectors of the FGFR4 pathway.[11][18]

Step-by-Step Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.[26]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[27]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[27]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[26]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.

Therapeutic Potential and Future Directions

The diverse mechanisms of action and potent preclinical activity of naphthyridinone derivatives highlight their significant therapeutic potential in oncology.[1][28] The ability to target specific cancer dependencies, such as the G2/M checkpoint in p53-mutant tumors or the FGFR4 pathway in HCC, exemplifies a precision medicine approach.[6][8]

Future research should focus on:

-

Optimizing Pharmacokinetics and Safety: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability, while minimizing off-target toxicities.

-

Combination Therapies: Exploring the synergistic effects of naphthyridinone derivatives with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.

-

Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to treatment with specific naphthyridinone inhibitors.

-

Investigation of Novel Derivatives: The anticancer potential of novel derivatives, including 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, warrants investigation to expand the chemical space and identify compounds with improved efficacy and safety profiles.

Conclusion

The naphthyridinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. With demonstrated activity against key cancer targets such as PKMYT1, FGFR4, and Topoisomerase I, these compounds hold considerable promise for the treatment of various malignancies. The in-depth understanding of their synthesis, mechanisms of action, and preclinical evaluation, as outlined in this guide, provides a solid foundation for further research and development in this exciting field. The continued exploration of this chemical class is poised to deliver the next generation of targeted cancer therapies.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

-

Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Pommier, Y. (2010). Dibenzo[c,h][24]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 1(5), 209–213. [Link]

-

Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e273398. [Link]

-

RP-6306. (2022, July 26). Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115951. [Link]

-

Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

-

Cushman, M., et al. (2004). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 47(23), 5770–5779. [Link]

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Singh, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

-

Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957. [Link]

-

Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

-

Alonso, C., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 129–143. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

Zlotos, W., et al. (2013). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Chemical & Pharmaceutical Bulletin, 61(10), 1043–1048. [Link]

-

Kumar, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15(1), 2345. [Link]

-

Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606–613. [Link]

-

Sharma, P., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 40(22), 11849–11863. [Link]

-

Lee, C. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765–3772. [Link]

-

Cushman, M., et al. (2011). Design, synthesis, and evaluation of dibenzo[c,h][14]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 54(1), 282–290. [Link]

-

Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(44), 29599–29610. [Link]

-

Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Cell. [Link]

-

Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer. (n.d.). PubMed. [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. (2018). Green Chemistry, 20(14), 3291–3297. [Link]

-

Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. [Link]

-

Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. (2024). RSC Medicinal Chemistry, 15(5), 1184–1190. [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2020). ACS Omega, 5(30), 18884–18892. [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 10. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. clyte.tech [clyte.tech]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. medium.com [medium.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 28. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Anti-Inflammatory Properties of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

The following technical guide provides an in-depth analysis of the anti-inflammatory properties of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in the inhibition of phosphodiesterase 4 (PDE4) and modulation of cytokine signaling pathways.

Executive Summary & Compound Profile

6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a critical pharmacophore within the class of dihydro-1,8-naphthyridinones. While fully aromatic 1,8-naphthyridines are often associated with cytotoxic and antibacterial (e.g., nalidixic acid) activities, the 2,3-dihydro congeners have emerged as potent, selective inhibitors of phosphodiesterase 4 (PDE4) and modulators of p38 mitogen-activated protein kinase (MAPK) .

This structural modification—saturation of the C2-C3 bond—alters the planarity of the ring system, enhancing specificity for the hydrophobic pockets of inflammatory enzymes while reducing the DNA-intercalating potential associated with cytotoxicity.

Chemical Identity

| Property | Detail |

| IUPAC Name | 6-Methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |

| Core Scaffold | 1,8-Naphthyridine |

| Key Functional Groups | Secondary Amine (N1), Ketone (C4), Methyl (C6) |

| Molecular Formula | C₉H₁₀N₂O |

| Primary Target | PDE4 (cAMP-specific 3',5'-cyclic phosphodiesterase 4) |

| Secondary Target | p38 MAPK (Mitogen-Activated Protein Kinase) |

Mechanism of Action: The Anti-Inflammatory Cascade

The anti-inflammatory efficacy of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is driven principally by its ability to elevate intracellular cyclic AMP (cAMP) levels in leukocytes.

Primary Mechanism: PDE4 Inhibition

The 1,8-naphthyridin-4-one scaffold mimics the purine ring of cAMP, allowing it to competitively inhibit the catalytic site of PDE4.

-

Blockade: The compound binds to the PDE4 active site.

-

Accumulation: Prevents the hydrolysis of cAMP to AMP.

-

Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Suppression: PKA phosphorylates CREB (cAMP response element-binding protein) and inhibits NF-κB nuclear translocation.

-

Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and upregulation of anti-inflammatory cytokines (IL-10).

Secondary Mechanism: p38 MAPK Interference

Structural analogs of this compound have demonstrated allosteric inhibition of p38 MAPK. The 6-methyl group is hypothesized to occupy a hydrophobic sub-pocket (selectivity gate), enhancing binding affinity compared to the unsubstituted analog. This inhibition blocks the phosphorylation of downstream effectors (MAPKAPK2), further halting cytokine mRNA translation.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference by the compound.

Caption: Dual-mechanism blockade of inflammatory cytokine release via PDE4 inhibition and p38 MAPK modulation.

Structure-Activity Relationship (SAR)[2]

The specific substitution pattern of the 6-methyl group and the 2,3-dihydro saturation is critical for optimizing the therapeutic index.

| Structural Feature | Biological Impact | Mechanistic Rationale |

| 2,3-Dihydro Ring | Reduced Toxicity | Disrupts planarity, preventing DNA intercalation (a common issue with fully aromatic naphthyridines). |

| 4-Ketone (C=O) | Binding Affinity | Acts as a hydrogen bond acceptor for the glutamine residue in the PDE4 active site. |

| N1-Hydrogen | Solubility/Binding | Acts as a hydrogen bond donor. Alkylation at N1 often reduces potency unless specific pockets are targeted. |

| 6-Methyl Group | Selectivity & Potency | Increases lipophilicity (logP), improving cell membrane permeability. Sterically hinders metabolic oxidation at the C6 position, prolonging half-life. |

Experimental Protocols

To validate the anti-inflammatory properties of this specific compound, the following self-validating experimental workflows are recommended.

Synthesis of the Core Scaffold

Objective: Produce high-purity 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one.

-

Starting Materials: 2-Amino-5-methylpyridine and Ethyl acrylate.

-

Condensation: Reflux 2-Amino-5-methylpyridine with Ethyl acrylate in ethanol to form the intermediate ester.

-

Cyclization: Perform a Dieckmann condensation or thermal cyclization using Dowtherm A at 250°C.

-

Note: The high temperature drives the formation of the bicyclic ring.

-

-

Purification: Recrystallize from ethanol/water to obtain the solid product.

-

Validation: Confirm structure via ¹H-NMR (look for methyl singlet ~2.3 ppm and methylene triplets ~2.6-4.0 ppm).

In Vitro PDE4 Inhibition Assay

Objective: Quantify the IC50 of the compound against PDE4.

-

Enzyme Prep: Use recombinant human PDE4B (catalytic domain).

-

Substrate: ³H-cAMP or a fluorescent cAMP derivative (e.g., FAM-cAMP).

-

Reaction: Incubate enzyme + substrate + Compound (serial dilutions 0.1 nM – 10 µM) in Tris-HCl buffer (pH 7.5) with MgCl₂.

-